1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine
Overview
Description
The compound “1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom . Attached to this ring is a methoxy group and an ethylamine group. The methoxy group consists of a carbon atom bonded to three hydrogen atoms and one oxygen atom, while the ethylamine group consists of a two-carbon chain (ethyl) attached to an amine group (NH2) .
Molecular Structure Analysis
The tetrahydrofuran ring in the molecule is a saturated oxygen-containing five-membered ring, which is known for its ether-like properties . The presence of the ethylamine group could make the molecule a weak base, as amines are known to accept protons .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the ethylamine group might undergo reactions typical of amines, such as acid-base reactions . The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom, given its electron-rich nature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure and the functional groups present. For instance, the presence of an amine group could result in basic properties, while the oxygen in the tetrahydrofuran ring and methoxy group could lead to polarity .Scientific Research Applications
Fluorescent and Water Soluble Compounds
A study by Boobalan et al. (2012) focuses on the synthesis of a new highly water soluble and fluorescent compound derived from a similar structure to 1-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-ethylamine. This compound exhibits high fluorescence and good solubility in water and other polar solvents, suggesting applications in biochemical sensors and imaging techniques (Boobalan, Imran, & Nagarajan, 2012).
Dual Inhibitors for Pharmacological Applications
Cashman et al. (2009) synthesized a new class of multitarget compounds by linking a selective serotonin reuptake inhibitor (SSRI) to a PDE4 inhibitor, using a structure related to the one . These compounds showed antidepressant-like activity, indicating their potential for treating depression and other mood disorders (Cashman, Voelker, Zhang, & O'Donnell, 2009).
Corrosion Inhibition
A study by Khaled (2010) explored the use of furan derivatives, closely related to the chemical , as corrosion inhibitors for mild steel in acidic media. These derivatives showed high efficiency in protecting steel from corrosion, which could be highly relevant for industrial applications to extend the lifespan of metal structures (Khaled, 2010).
Sustainable Materials
Marotta et al. (2019) reported on the synthesis of new carbohydrate-derived epoxy resins, incorporating furan-based compounds similar to the structure . These resins were evaluated as sustainable alternatives to traditional epoxy resins, with potential applications in coatings, adhesives, and composite materials (Marotta, Faggio, Ambrogi, Cerruti, Gentile, & Mija, 2019).
Antimicrobial Studies
Martin and Prasad (2006) investigated carbazole derivatives for their antimicrobial properties. Although the study focused on carbazole derivatives, the approach suggests that similar structures, including this compound, could be explored for antimicrobial applications, highlighting the compound's potential in developing new antimicrobial agents (Martin & Prasad, 2006).
Properties
IUPAC Name |
1-(oxolan-2-ylmethoxy)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(9)5-10-6-8-3-2-4-11-8/h7-8H,2-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSWRLZOQCLMJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1CCCO1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244150 | |
Record name | 1-[(Tetrahydro-2-furanyl)methoxy]-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883544-74-9 | |
Record name | 1-[(Tetrahydro-2-furanyl)methoxy]-2-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883544-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Tetrahydro-2-furanyl)methoxy]-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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